3-Fluoro-4-piperidinoaniline HCl
Overview
Description
3-Fluoro-4-piperidinoaniline HCl, also known as FPAH, is a synthetic organic compound . It has a CAS Number of 1245569-19-0 and a linear formula of C11H16ClFN2 . The molecular weight of this compound is 230.71 .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-piperidinoaniline HCl is 1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-piperidinoaniline HCl include a molecular weight of 230.71 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemistry :
- García-Vázquez et al. (2021) discussed a method to access analogs of 3-Fluoro-piperidines with rich functionality, allowing chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).
- Van Niel et al. (1999) developed synthetic strategies incorporating fluorine into 3-fluoro-4-aminopiperidines, enhancing pharmacokinetic profiles and receptor selectivity (Van Niel et al., 1999).
- Nakatsuka et al. (1981) synthesized a neuroleptic agent using 3-Fluoro-piperidino compounds, highlighting its potential in metabolic studies (Nakatsuka et al., 1981).
Fluorination Techniques and Applications :
- Launay et al. (2010) investigated the Prins reaction using BF3·OEt2, which allowed the synthesis of 4-fluoro-piperidines with good yields, expanding the methodology for generating C–F bonds in heterocycles (Launay et al., 2010).
- Chehade and Spielmann (2000) synthesized p-Azidotetrafluoroaniline, demonstrating the versatility of fluorinated compounds in chemical synthesis (Chehade & Spielmann, 2000).
Biological and Medicinal Chemistry :
- Testa et al. (2018) synthesized 3-fluoro-4-hydroxyprolines and analyzed their molecular properties, showing their potential in biological and medicinal chemistry (Testa et al., 2018).
- Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, indicating their potential in industrial applications (Kaya et al., 2016).
Chemical Engineering and Material Science :
- Robl and Davis (1993) compared HF−HCl and HF−BF3 maceration techniques, showing the relevance of fluorinated compounds in material processing (Robl & Davis, 1993).
- Wagener et al. (2020) described a method for synthesizing (multi)fluorinated piperidines, which are important in pharmaceutical and agrochemical research (Wagener et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-piperidin-1-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPZVFWQPHQVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-piperidinoaniline HCl | |
CAS RN |
1185295-16-2 | |
Record name | Benzenamine, 3-fluoro-4-(1-piperidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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